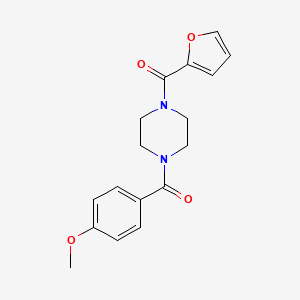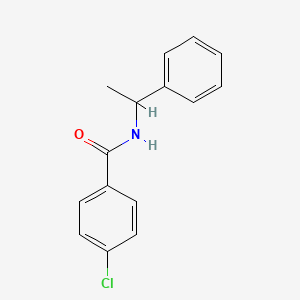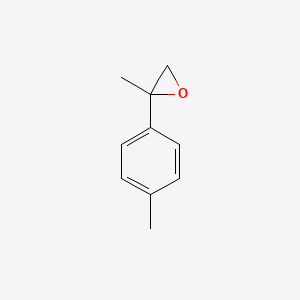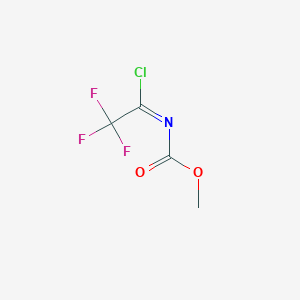
2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid, also known as FMQ, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and has a molecular weight of 221.27 g/mol. FMQ has been used in a variety of studies, including those related to drug design, catalysis, and biochemistry.
科学研究应用
2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid has been used in a variety of scientific research applications. It has been used as a model compound in studies of drug design and catalysis. It has also been studied for its potential use in the development of new pharmaceuticals. In addition, this compound has been used to study the structure and function of enzymes, and to investigate the biochemical and physiological effects of drugs.
作用机制
The mechanism of action of 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid is not yet fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also thought to act as a modulator of G-protein-coupled receptors, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to decreased drug metabolism and increased drug levels in the body. It has also been shown to modulate the activity of G-protein-coupled receptors, which can lead to changes in cell signaling pathways.
实验室实验的优点和局限性
The use of 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, it has a wide range of applications in scientific research. However, it is important to note that the biochemical and physiological effects of this compound are not yet fully understood, and further research is needed to fully understand its mechanism of action.
未来方向
There are several potential future directions for 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid. It could be used to develop new drugs or to improve existing drugs. It could also be used to study the structure and function of enzymes and to investigate the biochemical and physiological effects of drugs. In addition, it could be used in drug design and catalysis studies. Finally, it could be used to study the mechanisms of drug action and to develop new therapeutic strategies.
合成方法
2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid can be synthesized from furan-2-carboxylic acid and dimethyl-4-aminobenzene-1-sulfonate using a one-pot reaction. This reaction is carried out in an aqueous solution at room temperature with a catalytic amount of p-toluenesulfonic acid. The reaction is complete within two hours, and the resulting product is a white crystalline solid with a yield of up to 95%.
属性
IUPAC Name |
2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-9-6-10(2)15-11(16(18)19)8-12(17-13(15)7-9)14-4-3-5-20-14/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSJURIGABYHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=NC2=C1)C3=CC=CO3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4,5-difluorobenzamide](/img/structure/B6141647.png)

![1-[(6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-4-piperidinecarboxamide](/img/structure/B6141659.png)
![5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6141661.png)
![5-{[(2-chloro-6-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6141680.png)

![5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6141689.png)


![2-(hydroxymethyl)-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxane-3,4,5-triol](/img/structure/B6141716.png)
![2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile](/img/structure/B6141720.png)
